molecular formula C18H14 B14467913 Triphenylene, 1,2-dihydro- CAS No. 68151-18-8

Triphenylene, 1,2-dihydro-

Cat. No.: B14467913
CAS No.: 68151-18-8
M. Wt: 230.3 g/mol
InChI Key: KUAFOUVGEDCTEN-UHFFFAOYSA-N
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Description

Triphenylene, 1,2-dihydro- is a derivative of triphenylene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings. This compound is known for its planar structure and delocalized 18-π-electron system, which contributes to its stability and unique chemical properties .

Chemical Reactions Analysis

Types of Reactions

Triphenylene, 1,2-dihydro- undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where hydrogen atoms on the aromatic rings are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Reagents such as halogens (chlorine, bromine) and organometallic compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydrogenated derivatives. Substitution reactions can produce a wide range of functionalized triphenylene derivatives.

Scientific Research Applications

Triphenylene, 1,2-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which triphenylene, 1,2-dihydro- exerts its effects is primarily related to its planar structure and delocalized π-electron system. These features allow it to interact with various molecular targets, including enzymes and receptors, through π-π stacking interactions and other non-covalent interactions . The specific pathways involved depend on the particular application and the nature of the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

  • Chrysene
  • Benz[a]anthracene
  • Benzo[c]phenanthrene
  • Tetracene

Uniqueness

Triphenylene, 1,2-dihydro- is unique among its similar compounds due to its higher resonance stability and resistance to hydrogenation . This stability makes it particularly attractive for use in materials science and organic electronics, where stable, planar molecules are essential for efficient charge transport and other properties.

Properties

CAS No.

68151-18-8

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

1,2-dihydrotriphenylene

InChI

InChI=1S/C18H14/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-5,7-11H,6,12H2

InChI Key

KUAFOUVGEDCTEN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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